molecular formula C27H24FN3O3S B2618770 N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 899743-57-8

N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2618770
CAS No.: 899743-57-8
M. Wt: 489.57
InChI Key: YFPXFBHBBBWVBE-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a structurally complex molecule featuring a spiro[indoline-3,2'-thiazolidin] core substituted with a 4-fluorophenyl group at the 3'-position, a 7-methyl group on the indoline ring, and an N-(3,4-dimethylphenyl)acetamide side chain. Its design leverages strategic substitutions to optimize target binding, metabolic stability, and solubility.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-7'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O3S/c1-16-7-10-20(13-18(16)3)29-23(32)14-30-25-17(2)5-4-6-22(25)27(26(30)34)31(24(33)15-35-27)21-11-8-19(28)9-12-21/h4-13H,14-15H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPXFBHBBBWVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3(C(=O)N2CC(=O)NC4=CC(=C(C=C4)C)C)N(C(=O)CS3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide (CAS No. 899743-57-8) is a synthetic compound notable for its complex structure and potential biological activities. This article provides an in-depth review of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H24FN3O3S, with a molecular weight of 489.57 g/mol. The structure features several key functional groups:

  • Amide Group : Contributes to hydrogen bonding and reactivity.
  • Spirocyclic Structure : Provides rigidity and spatial orientation for interactions.
  • Fluorophenyl Substitution : Influences electronic properties and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, compounds that share the indole and thiazolidine frameworks have shown significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action :
    • Induction of apoptosis through intrinsic pathways.
    • Inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase.
  • Case Studies :
    • A related compound demonstrated IC50 values ranging from 30 to 43 nM against HeLa and A549 cancer cells, indicating potent antiproliferative activity .
    • Another study reported that a derivative with similar substituents exhibited an IC50 of 0.45 µM against tubulin polymerization .
CompoundCell LineIC50 (nM)Mechanism
3dHeLa30Apoptosis induction
3dA54943Tubulin inhibition

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption : The presence of hydrophobic groups may influence absorption rates.
  • Metabolism : Potential metabolic pathways include hydrolysis of the amide group.
  • Toxicity : As with many synthetic compounds, toxicity studies are necessary to evaluate safety profiles.

Comparison with Similar Compounds

Key Observations :

  • The 4-fluorophenyl group in the target compound improves lipophilicity and bioavailability compared to non-halogenated analogs (e.g., 3,4-dimethylphenyl in ) .
  • The 7-methyl substituent on the indoline ring may enhance metabolic stability by blocking oxidation sites, a feature absent in ’s pyridine-based analogs .

Challenges :

  • The 4-fluorophenyl group requires precise regioselective coupling, which may lower yields compared to simpler aryl substituents (e.g., ’s dimethylphenyl) .

Physicochemical Properties

  • Dipole Moments : Fluorine’s electronegativity increases dipole moments, enhancing solubility in polar solvents compared to methyl- or isopropyl-substituted analogs .
  • Charge Distribution : The acetamide side chain’s electron-rich carbonyl group may facilitate intermolecular interactions, improving crystallinity and stability .

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